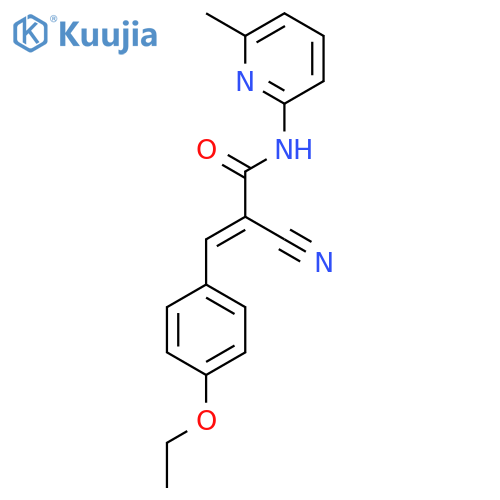Cas no 496021-31-9 ((2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide)

496021-31-9 structure
商品名:(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
CAS番号:496021-31-9
MF:C18H17N3O2
メガワット:307.346483945847
CID:5026691
(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
- STL016721
- ST50079509
- (E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)acrylamide
- (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methyl(2-pyridyl))prop-2-enamide
- (2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
-
- インチ: 1S/C18H17N3O2/c1-3-23-16-9-7-14(8-10-16)11-15(12-19)18(22)21-17-6-4-5-13(2)20-17/h4-11H,3H2,1-2H3,(H,20,21,22)/b15-11+
- InChIKey: NIRANPKXZDWLFM-RVDMUPIBSA-N
- ほほえんだ: O(CC)C1C=CC(/C=C(\C#N)/C(NC2C=CC=C(C)N=2)=O)=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 472
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 75
(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1305-0344-10μmol |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1305-0344-2mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1305-0344-5μmol |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1305-0344-25mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1305-0344-15mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1305-0344-20μmol |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1305-0344-20mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1305-0344-1mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1305-0344-3mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1305-0344-10mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
496021-31-9 ((2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide) 関連製品
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
